beta-Solamarine

Overview

Description

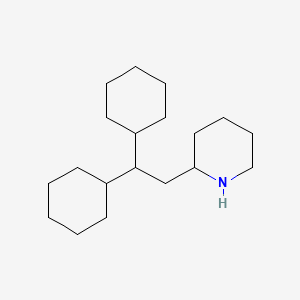

Beta-Solamarine is a steroid glycoalkaloid primarily isolated from the leaves and aged tuber slices of Solanum tuberosum L. var Kennebec, among other sources. This compound, along with its counterpart alpha-solamarine, contributes to the chemical complexity of certain plants and has been identified due to its presence in addition to other known glycoalkaloids like alpha-solanine and alpha-chaconine. This compound has been of interest for its unique chemical structure and properties, which have implications for various scientific inquiries, excluding its drug use and dosage or side effects (Shih & Kuc, 1974).

Synthesis Analysis

The synthesis of this compound and similar compounds involves complex organic reactions, leveraging the properties of beta-amino acids as intermediates. Methods for synthesizing alpha-substituted beta-amino acids, which are pivotal in the formation of this compound's structure, have been developed to be both scalable and highly stereoselective, using enantiomerically pure pseudoephedrine as a chiral auxiliary. These methodologies provide a foundation for understanding the synthetic pathways toward this compound (Nagula et al., 2000).

Molecular Structure Analysis

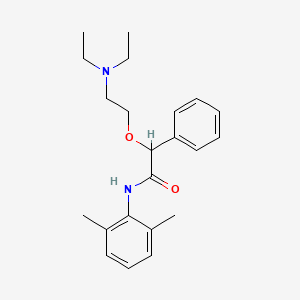

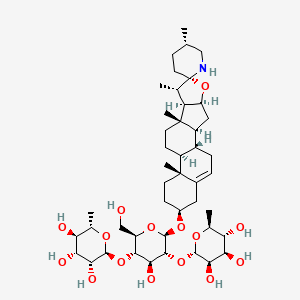

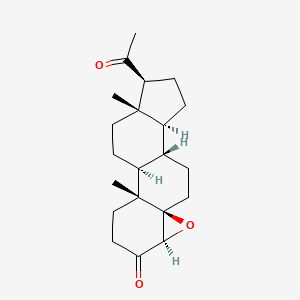

The molecular structure of this compound includes a glycoside of tomatidenol, which is essential for its biological activity. The configuration and stereochemistry of this compound play a crucial role in its interactions and functions. Advanced structural analyses, such as X-ray crystallography or NMR spectroscopy, are pivotal in elucidating the precise molecular arrangement and understanding how its structure imparts its chemical properties (Shih & Kuc, 1974).

Chemical Reactions and Properties

This compound participates in chemical reactions characteristic of glycoalkaloids, including its interactions with biological membranes and potential enzymatic degradation. Its reactivity can be attributed to the functional groups present in its structure, such as the glycosidic bond and the steroid backbone. The chemical properties of this compound, such as its solubility, reactivity, and stability, are critical for its biological effects and potential applications in scientific research (Kupchan et al., 1965).

Physical Properties Analysis

The physical properties of this compound, including its melting point, boiling point, and solubility in various solvents, are essential for understanding its behavior in different environments and conditions. These properties are influenced by its molecular structure and contribute to its overall reactivity and stability in scientific studies (Kupchan et al., 1965).

Chemical Properties Analysis

This compound's chemical properties, such as acidity, basicity, and reactivity towards specific reagents, are dictated by its functional groups and overall molecular architecture. Understanding these properties is crucial for manipulating this compound in chemical syntheses and for predicting its interactions in biological systems. The glycosidic linkage in this compound, for instance, influences its chemical stability and reactivity, which are pivotal in its biological activity and potential applications in research (Kupchan et al., 1965).

Scientific Research Applications

Tumor Inhibitory Activity

Beta-Solamarine, isolated from Solanum dulcamara, a plant used in folk medicine, has demonstrated tumor-inhibitory activity. This was particularly noted against Sarcoma 180 in mice, highlighting its potential as a natural anti-cancer compound (Kupchan, Barboutis, Knox, & Lau Cam, 1965).

Molluscicidal Properties

Research on Solanum aculeastrum identified this compound as a key compound with molluscicidal activity. The presence of this compound in the plant's berries suggests its potential use in controlling mollusc populations, beneficial in agricultural and environmental contexts (Wanyonyi, Chhabra, Mkoji, Eilert, & Njue, 2002).

Membrane Disruption and Enzyme Inhibition

This compound has shown capabilities in membrane disruption and enzyme inhibition. This property is significant in the context of its interaction with biological membranes, potentially leading to applications in biotechnology or pharmacology (Roddick, Weissenberg, & Leonard, 2001).

Presence in Agricultural Products

The compound has been identified in potato leaves and aged tuber slices, specifically in the Kennebec variety of Solanum tuberosum. This discovery is important for understanding the biochemical composition of potatoes and their derivatives, with implications for agriculture and food science (Shih & Kuc, 1974).

Biological Activity Against Non-Target Organisms

This compound's activity against non-target organisms, such as fish and snails, has been evaluated, suggesting its ecological impact and potential for use in environmental management (Bagalwa, Voutquenne-Nazabadioko, Sayagh, & Bashwira, 2010).

Antioxidant and Antimutagenic Properties

Investigations into proteins from Solanum species have highlighted the antioxidant activities of this compound. Its capacity to scavenge radicals and exhibit antimutagenic effects underscores its potential for development in health-related applications (Ordóñez, Zampini, Rodríguez, Cattaneo, Sayago, & Isla, 2011).

Molluscicidal Activity Against Intermediate Host of Fasciola Hepatica

The seeds of Solanum elaeagnifolium have been shown to possess potent molluscicidal activities due to the presence of this compound. This could have implications for the control of Fasciola hepatica, a parasitic infection, in livestock and human populations (Njeh, Feki, Koubaa, Hamed, Damak, Ayadi, Hammami, & Mezghani-Jarraya, 2016).

Mechanism of Action

Target of Action

Beta-Solamarine, a steroidal alkaloid, has been found to interact with several targets in the body. The primary targets include Leukemia Inhibitory Factor (LIF) , microRNA-192-5p (miR-192-5p) , Cysteine-rich angiogenic inducer 61 (CYR61) , and Protein kinase B (Akt) . These targets play crucial roles in various cellular processes, including cell proliferation, apoptosis, and autophagy .

Mode of Action

This compound exerts its effects by interacting with its targets and inducing changes in cellular processes. It inhibits the proliferation of hepatocellular carcinoma (HCC) cells and effectively induces HCC cell apoptosis and autophagy . Mechanistically, the oncogenic factor LIF is aberrantly elevated in HCC tissues and down-regulated by this compound in HCC cells . The overexpression of LIF could restore the anti-HCC effects of this compound via the miR-192-5p/CYR61/Akt signaling pathways .

Biochemical Pathways

This compound affects several biochemical pathways. The most significant one is the LIF/miR-192-5p/CYR61/Akt signaling pathway . By inhibiting this pathway, this compound induces apoptosis and autophagy in hepatocellular carcinoma cells . Other pathways that interact with this compound include apoptosis, platinum drug resistance, and programmed cell death .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It has been shown to decrease the viability and proliferation of HCC cells, increase the apoptotic and autophagic ratio, and slow tumor growth . In addition, it promotes apoptosis and autophagy in vivo .

Future Directions

properties

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'S,6S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H73NO15/c1-19-9-14-45(46-17-19)20(2)30-28(61-45)16-27-25-8-7-23-15-24(10-12-43(23,5)26(25)11-13-44(27,30)6)57-42-39(60-41-36(53)34(51)32(49)22(4)56-41)37(54)38(29(18-47)58-42)59-40-35(52)33(50)31(48)21(3)55-40/h7,19-22,24-42,46-54H,8-18H2,1-6H3/t19-,20-,21-,22-,24-,25+,26-,27-,28-,29+,30-,31-,32-,33+,34+,35+,36+,37-,38+,39+,40-,41-,42+,43-,44-,45-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWUSSKCCUMJHO-SXCAMOPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H73NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601104299 | |

| Record name | (3β,22β,25S)-Spirosol-5-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[6-deoxy-α-L-mannopyranosyl-(1→4)]-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601104299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

868.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3671-38-3 | |

| Record name | (3β,22β,25S)-Spirosol-5-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[6-deoxy-α-L-mannopyranosyl-(1→4)]-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3671-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Solamarine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003671383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3β,22β,25S)-Spirosol-5-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[6-deoxy-α-L-mannopyranosyl-(1→4)]-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601104299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Beta-Solamarine and what is its known biological activity?

A1: this compound is a natural compound found in Solanum dulcamara (bittersweet nightshade), a plant traditionally used for treating cancers and warts. Research shows that this compound exhibits tumor-inhibitory activity against Sarcoma 180 in mice. [] This suggests potential anti-cancer properties, although further research is needed to fully understand its mechanisms and efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-N,9-N-bis(3-butan-2-yl-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-10-propan-2-yl-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl)-4,6-dimethyl-2,3-dioxo-10H-phenoxazine-1,9-dicarboxamide](/img/structure/B1211786.png)